molecular formula C11H8F3N3O B11785336 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11785336
M. Wt: 255.20 g/mol
InChI Key: SPPPJUBNJHASSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of a trifluoromethyl group and a carboxamide moiety further enhances its chemical reactivity and potential utility in research and industry.

Preparation Methods

The synthesis of 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Differing by the position of the carboxylic group, this compound exhibits distinct reactivity and applications.

    3-(Trifluoromethyl)pyrazole-4-carboxylic acid: Another related compound with variations in the substitution pattern, leading to different chemical and biological properties.

    1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid:

Properties

Molecular Formula

C11H8F3N3O

Molecular Weight

255.20 g/mol

IUPAC Name

1-phenyl-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)9-6-8(10(15)18)16-17(9)7-4-2-1-3-5-7/h1-6H,(H2,15,18)

InChI Key

SPPPJUBNJHASSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.